molecular formula C10H8ClNO B2642942 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1403566-81-3

5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B2642942
CAS RN: 1403566-81-3
M. Wt: 193.63
InChI Key: MCUYBTFRJAXODU-UHFFFAOYSA-N
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Description

5’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H10ClN . It has a molecular weight of 179.65 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for 5’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is 1S/C10H10ClN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 179.65 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one highlight its significance in scientific research. For instance, the synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of a DMSO/H2O solvate of a structurally related compound demonstrated the compound's interaction properties and potential inhibition capability for Human topoisomerase IIα (Sharma et al., 2021). This research provides valuable insights into the molecular interactions and potential therapeutic applications of these compounds.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one, such as [indoline-3,2'-thiazolidine]-based compounds, have been explored for their potential as p53 modulators in cancer therapy. These compounds exhibited antiproliferative activity against human tumor cell lines, with certain derivatives showing the ability to inhibit p53-MDM2 interaction, thereby inducing apoptotic cell death in tumor cells without affecting cell cycle progression (Bertamino et al., 2013). This research underscores the therapeutic potential of 5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one derivatives in the context of cancer treatment.

Safety and Hazards

The compound has been assigned the hazard statements H302 and H317 . This means it may be harmful if swallowed and may cause an allergic skin reaction. The recommended precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/clothing, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

5-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUYBTFRJAXODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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